An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol: Properties, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol. This vicinal diol, bearing a trifluoromethylphenyl moiety, is a valuable building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide details the spectroscopic characterization of the title compound, outlines a robust synthetic protocol via asymmetric dihydroxylation, and explores its relevance in the development of novel therapeutics.
Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl (CF₃) group has become a cornerstone in modern drug design, with its incorporation into therapeutic agents often leading to improved pharmacological profiles.[2][3] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a desirable substituent for modulating the properties of bioactive molecules.[1] The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group resistant to metabolic degradation and thereby increasing a drug's half-life.[1] Furthermore, the trifluoromethyl group can enhance a molecule's binding affinity to its biological target and improve its membrane permeability.[1][3] 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol serves as a key chiral intermediate, providing a scaffold to introduce this influential functional group into more complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is essential for its effective use in synthesis and drug development.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol | |
| CAS Number | 175605-64-8 | [4] |
| Molecular Formula | C₉H₉F₃O₂ | [4] |
| Molecular Weight | 206.16 g/mol | [4] |
| Physical State | Solid (based on related diols) |
Spectroscopic Data
The structural elucidation of 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is confirmed through various spectroscopic techniques.
NMR spectroscopy is a fundamental tool for the characterization of organic molecules. The following data were reported for 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol in DMSO-d₆.[5]
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.67 (d, J = 8.2 Hz, 2H, Ar-H)
-
δ 7.56 (d, J = 8.2 Hz, 2H, Ar-H)
-
δ 5.46 (d, J = 4.4 Hz, 1H, CH-OH)
-
δ 4.79 (t, J = 5.8 Hz, 1H, CH₂-OH)
-
δ 4.67 – 4.56 (m, 1H, CH-Ar)
-
δ 3.52 – 3.38 (m, 2H, CH₂)
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 148.38 (Ar-C)
-
δ 127.45 (q, J = 31.4 Hz, Ar-C-CF₃)
-
δ 127.09 (Ar-CH)
-
δ 124.64 (q, J = 272.8 Hz, CF₃)
-
δ 124.45 (q, J = 3.8 Hz, Ar-CH)
-
δ 73.17 (CH-OH)
-
δ 67.06 (CH₂-OH)
While an experimental spectrum for the title compound was not found, the expected characteristic IR absorptions for a vicinal diol with an aromatic trifluoromethyl group would include:
-
~3600-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600 cm⁻¹ and ~1450 cm⁻¹: Aromatic C=C stretching.
-
~1320 cm⁻¹: Strong C-F stretching from the CF₃ group.
-
~1160, 1120, 1070 cm⁻¹: Strong C-F stretching vibrations.
-
~1050 cm⁻¹: C-O stretching of the alcohol groups.
An experimental mass spectrum was not available. However, based on the principles of mass spectrometry, the electron ionization (EI) mass spectrum of 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol would be expected to show a molecular ion peak ([M]⁺) at m/z 206. Key fragmentation pathways would likely involve:
-
Loss of H₂O: [M - 18]⁺
-
Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺, leading to a stable benzylic cation.
-
Cleavage of the C-C bond of the diol: yielding fragments corresponding to the trifluoromethylbenzyl moiety.
Synthesis and Reactivity
The synthesis of chiral 1,2-diols is a well-established field in organic chemistry, with the Sharpless Asymmetric Dihydroxylation being a prominent method for achieving high enantioselectivity.[6][7]
Proposed Synthetic Route: Sharpless Asymmetric Dihydroxylation
A reliable method for the synthesis of 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is the asymmetric dihydroxylation of the corresponding styrene derivative, 4-vinylbenzotrifluoride (also known as 4-(trifluoromethyl)styrene). This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to induce stereoselectivity.[7][8]
Caption: Synthetic route to 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
The following is a general, self-validating protocol for the Sharpless asymmetric dihydroxylation, which can be adapted for the synthesis of the title compound.[8]
Materials:
-
4-Vinylbenzotrifluoride
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix). Stir at room temperature until all solids dissolve.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add 4-vinylbenzotrifluoride (1.0 mmol) to the cooled solution. Stir the reaction vigorously at 0 °C. For less reactive substrates, the reaction can be allowed to warm to room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Add solid sodium sulfite (1.5 g) to the reaction mixture and stir for at least one hour at room temperature to quench the reaction.
-
Work-up: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure diol.
Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Reactivity of the Diol
As a vicinal diol, 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol can undergo a variety of chemical transformations characteristic of alcohols.[9] These include:
-
Protection: The diol can be protected as a cyclic acetal or ketal, which is stable under basic conditions and can be deprotected under acidic conditions. This is a common strategy in multi-step syntheses.[9]
-
Oxidation: The primary and secondary hydroxyl groups can be selectively oxidized to aldehydes, ketones, or carboxylic acids depending on the oxidizing agent used.
-
Oxidative Cleavage: Treatment with reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the carbon-carbon bond between the two hydroxyl groups to yield the corresponding aldehyde and formaldehyde.
-
Conversion to Epoxide: The diol can be converted to the corresponding epoxide, a versatile intermediate for further functionalization.
Applications in Drug Development
The chiral nature and the presence of the trifluoromethylphenyl group make 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol a valuable precursor in the synthesis of more complex, biologically active molecules. While specific examples of its direct use in marketed drugs are not prevalent in the searched literature, its structural motifs are found in numerous pharmaceutical candidates.
The diol can serve as a starting material for the synthesis of:
-
Chiral Ligands: For use in asymmetric catalysis.
-
Heterocyclic Compounds: The hydroxyl groups provide reactive handles for the construction of various ring systems, which are common scaffolds in medicinal chemistry.
-
Analogues of Known Drugs: By incorporating the trifluoromethylphenyl ethane-1,2-diol moiety, medicinal chemists can explore structure-activity relationships and potentially improve the properties of existing drug candidates.
The trifluoromethylphenyl group itself is present in a wide range of approved drugs, highlighting the importance of intermediates like the title compound in their synthesis.[10]
Safety and Handling
While a specific safety data sheet for 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol was not found, general precautions for handling similar aromatic diols and trifluoromethyl-containing compounds should be followed. These compounds may cause skin and eye irritation.[1][11] It is recommended to handle the substance in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is a valuable chiral building block for medicinal chemistry and drug discovery. Its synthesis via the well-established Sharpless asymmetric dihydroxylation provides a reliable route to enantiomerically pure material. The presence of the trifluoromethyl group offers the potential to enhance the pharmacokinetic and pharmacodynamic properties of novel drug candidates. The reactivity of the diol functionality allows for a wide range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of complex molecular architectures. Further exploration of this compound in drug discovery programs is warranted.
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